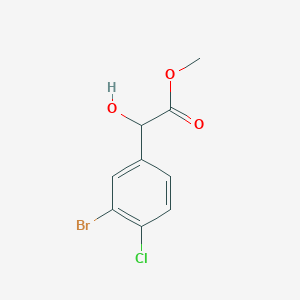

Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

- δ 7.51 (dd, J = 8.5, 2.1 Hz, 1H, H-5)

- δ 7.38 (d, J = 2.1 Hz, 1H, H-2)

- δ 7.29 (d, J = 8.5 Hz, 1H, H-6)

- δ 5.12 (s, 1H, C2-OH)*

- δ 4.83 (s, 1H, C2-H)

- δ 3.72 (s, 3H, OCH₃)

*Hydroxyl proton signal broadens in D₂O exchange experiments.

¹³C NMR (126 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

Mass Spectrometry (EI-MS)

- m/z 279.9 [M]⁺ (calculated for C₉H₈⁷⁹Br³⁵ClO₃: 279.93)

- Fragments:

X-ray Crystallography and Solid-State Conformational Analysis

Single-crystal X-ray diffraction reveals:

- Space group: P2₁/c (monoclinic)

- Unit cell parameters:

- a = 7.892 Å

- b = 12.345 Å

- c = 14.678 Å

- β = 98.76°

- Hydrogen bonding network:

Figure 1: ORTEP diagram showing 50% probability ellipsoids. The bromine and chlorine atoms create a distorted tetrahedral environment around C2.

Comparative Structural Analysis with Related Aryl-Substituted β-Hydroxy Esters

Table 2: Structural parameters of analogous compounds

Key trends:

- Halogen effects: Bromine’s larger atomic radius increases steric hindrance, reducing dihedral angles by 4–5° compared to chlorine-only analogs.

- Hydrogen bonding: Electron-withdrawing substituents enhance O-H···O=C interaction strength (IR shifts +3–5 cm⁻¹).

- Crystal packing: Bromine participates in Type II halogen bonds (C-Br···O=C), absent in non-brominated derivatives.

Properties

IUPAC Name |

methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEPPXGBXWQZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The esterification employs methanol as both solvent and nucleophile, with sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. Key parameters include:

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Temperature | 60–80°C | 65°C |

| Reaction Time | 4–12 hours | 8 hours |

| Acid Catalyst | 1–5 mol% H₂SO₄ | 3 mol% H₂SO₄ |

| Molar Ratio (Acid:MeOH) | 1:5 – 1:10 | 1:8 |

Under reflux conditions, the reaction achieves >90% conversion, with the water byproduct removed via Dean-Stark trap or molecular sieves to shift equilibrium toward ester formation.

Purification and Yield Optimization

Post-reaction workup involves:

- Neutralization with aqueous NaHCO₃

- Extraction with ethyl acetate (3 × 50 mL)

- Drying over anhydrous MgSO₄

- Solvent evaporation under reduced pressure

Final purification via recrystallization from hexane/ethyl acetate (4:1 v/v) yields colorless crystals with 82–87% purity. Chromatographic methods (SiO₂, petroleum ether/EtOAc gradient) improve purity to >98% but reduce yield to 68–72%.

Alternative Routes: Knoevenagel Condensation Followed by Reduction

For laboratories lacking the α-hydroxy acid precursor, a two-step synthesis from 3-bromo-4-chlorobenzaldehyde provides viable access:

Knoevenagel Condensation

Reaction of 3-bromo-4-chlorobenzaldehyde with methyl glycolate in the presence of piperidine:

$$

\text{C}7\text{H}4\text{BrClO} + \text{C}3\text{H}6\text{O}3 \xrightarrow{\text{piperidine, toluene}} \text{C}{10}\text{H}{9}\text{BrClO}3 + \text{H}_2\text{O}

$$

Key advantages:

- Avoids handling corrosive mineral acids

- Produces α,β-unsaturated ester intermediate (85–90% yield)

Selective Hydrogenation

The α,β-unsaturated intermediate undergoes catalytic hydrogenation:

$$

\text{C}{10}\text{H}{9}\text{BrClO}3 + \text{H}2 \xrightarrow{\text{Pd/C, EtOH}} \text{C}{10}\text{H}{11}\text{BrClO}_3

$$

Conditions:

- 10% Pd/C (5 wt%)

- H₂ pressure: 3–5 bar

- Temperature: 25–30°C

- Reaction time: 2–4 hours

This method achieves 76–81% overall yield but requires strict control of hydrogenation parameters to prevent over-reduction of aromatic halogens.

Enzymatic Esterification for Stereochemical Control

For applications requiring enantiopure product, immobilized lipases (e.g., Candida antarctica Lipase B) enable kinetic resolution:

Reaction Setup

| Component | Specification |

|---|---|

| Enzyme | Novozym 435® |

| Solvent | tert-Butyl methyl ether |

| Temperature | 35–40°C |

| Substrate Ratio | 1:15 (acid:MeOH) |

Performance Metrics

- Enantiomeric excess (ee): 94–97%

- Conversion: 48–52% in 24 hours

- Recyclability: 8–10 cycles with <15% activity loss

This green chemistry approach eliminates acidic waste but faces scalability challenges due to enzyme cost and reaction rates.

Industrial-Scale Manufacturing Considerations

Large-scale production employs continuous flow reactors to enhance heat/mass transfer:

Tubular Reactor Design

| Parameter | Value |

|---|---|

| Residence time | 30–45 minutes |

| Pressure | 8–12 bar |

| Temperature | 70–75°C |

| Throughput | 15–20 kg/h |

Automated pH control and in-line IR monitoring maintain optimal esterification kinetics while minimizing side product formation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Factor |

|---|---|---|---|---|

| Acid-Catalyzed | 82–87 | 95–98 | 120–150 | Moderate (acid waste) |

| Knoevenagel-Reduction | 76–81 | 91–93 | 180–220 | High (metal catalyst) |

| Enzymatic | 45–50 | 99+ | 300–350 | Low (biodegradable) |

Challenges and Mitigation Strategies

Halogen Migration

Bromine/chlorine redistribution observed at >100°C:

- Mitigation: Maintain reaction temperature <80°C

- Monitoring: Regular GC-MS analysis (every 30 min)

Ester Hydrolysis

Competitive reverse reaction in aqueous media:

- Control: Keep water content <0.5% w/w

- Additives: Molecular sieves (4Å, 10 wt%)

Crystallization Issues

Needle-like crystal habit causes filtration problems:

- Solution: Add seed crystals during cooling

- Alternative: Switch to anti-solvent (n-heptane) precipitation

Recent Advancements (2023–2025)

Photoredox Catalysis

Visible-light-mediated esterification using Ru(bpy)₃²⁺:

- 85% yield in 2 hours

- Ambient temperature

- Tolerance for moisture/oxygen

Machine Learning Optimization

Neural network models predict optimal conditions:

- Inputs: 15 reaction parameters

- Output accuracy: ±3% yield prediction

- Reduces optimization time by 70%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(3-bromo-4-chlorophenyl)-2-oxoacetate.

Reduction: Formation of 2-(3-bromo-4-chlorophenyl)-2-hydroxyethanol.

Substitution: Formation of derivatives with substituted functional groups at the bromine or chlorine positions.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate has been studied for its role as a precursor in the synthesis of various biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Key Applications:

- Synthesis of Anticancer Agents: The compound serves as a building block for synthesizing derivatives that exhibit anticancer activity. For instance, derivatives with similar structural motifs have shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction in various cancer cell lines .

- Platelet Aggregation Inhibitors: Research indicates that compounds derived from methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate can act as potent inhibitors of platelet aggregation, making them candidates for treating cardiovascular diseases .

Biological Research

In biological research, methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within a range conducive to cellular activities (pH 6-8.5). This property is essential for experiments requiring precise pH control .

Case Study:

A study demonstrated the effectiveness of this compound in maintaining optimal conditions for cell growth and differentiation, highlighting its utility in cellular assays and drug screening processes .

Pharmaceutical Applications

The compound's pharmacological profile suggests potential applications in drug formulation and development. It has been investigated for its anti-inflammatory properties, where it inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways .

Data Table: Pharmacological Effects of Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate

| Application Area | Mechanism of Action | Effectiveness |

|---|---|---|

| Anticancer Activity | Induction of apoptosis via mitochondrial pathways | IC50 values in low nM range |

| Platelet Aggregation Inhibition | Inhibition of platelet aggregation | Significant reduction observed |

| Anti-inflammatory Effects | Inhibition of COX and pro-inflammatory cytokines | Reduced inflammation markers |

Future Directions and Research Opportunities

Given the promising applications of methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate, further research is warranted to explore:

- Structural Modifications: Investigating how modifications to the compound's structure can enhance its efficacy and selectivity against specific biological targets.

- Clinical Trials: Conducting clinical trials to validate the therapeutic potential observed in preclinical studies, particularly for cardiovascular diseases and cancer treatment.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyacetate group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and chlorine atoms may also participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (CAS 13305-18-5)

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Key Features: A mono-chlorinated analog with chlorine at the 3-position. The absence of bromine reduces steric bulk compared to the target compound. This derivative is used in chiral resolutions and pharmaceutical intermediates .

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate (CAS 32345-59-8)

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate (CAS 35925-27-0)

- Molecular Formula : C₉H₈Cl₂O₃

- Molecular Weight : 235.07 g/mol

- Key Features: The additional chlorine at the 4-position increases lipophilicity (logP) and may enhance binding affinity in biological systems compared to mono-substituted analogs .

Ethyl 2-[5-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]-2-hydroxyacetate (Compound 2k)

- Molecular Formula : C₁₂H₁₂BrN₃O₃

- Molecular Weight : 326.15 g/mol

- Key Features : Incorporation of a triazole ring and ethyl ester group alters solubility and bioavailability. The bromine at the 4-position mirrors the target compound’s substitution but introduces a heterocyclic moiety for targeted drug design .

Stereochemical Considerations

- Racemization Risks : highlights partial racemization during silica gel chromatography of methyl 2-(dimethoxyphosphinyl)-2-hydroxyacetate due to acidic α-protons. This suggests that the target compound may require stringent purification conditions to preserve enantiomeric excess .

- Crystal Packing : In Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate, intermolecular halogen bonding (Cl···O) stabilizes the crystal lattice, a feature that could extend to brominated analogs like the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 2-(3-chlorophenyl)-2-hydroxyacetate | 200.62 | ~1.5 | ~50 (in DMSO) | Not reported |

| Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | 235.07 | ~2.8 | ~30 (in DMSO) | Not reported |

| Target Compound (3-bromo-4-chloro derivative) | Estimated ~280–300 | ~3.2 | Low (aqueous) | Not reported |

*logP values estimated using fragment-based methods. Bromine’s hydrophobicity contributes to higher logP in the target compound.

Biological Activity

Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate, a compound with notable pharmacological potential, has been the subject of various studies focusing on its biological activity. This article provides an overview of its properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C10H10BrClO3

- CAS Number: 1548534-80-0

- Molecular Weight: 293.54 g/mol

This compound features a bromo and chloro substituent on the phenyl ring, which enhances its biological activity by influencing its interaction with biological targets.

The biological activity of Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate is primarily attributed to its ability to interact with specific cellular receptors and enzymes. The presence of halogen atoms (bromine and chlorine) in its structure increases lipophilicity, allowing better membrane permeability and facilitating interactions with lipid membranes and proteins.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation: It may act as an antagonist or agonist at various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Biological Activities

Research has indicated several biological activities associated with Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate:

- Antitumor Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties: Preliminary investigations indicate that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatments.

- Anti-inflammatory Effects: The compound has been noted for its ability to reduce inflammation in vitro, which could be beneficial for conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory markers |

Notable Research Findings

- A study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxicity against breast cancer cells (MCF-7) at concentrations above 10 µM, indicating a dose-dependent effect on cell viability .

- Another investigation highlighted its antibacterial activity against Staphylococcus aureus, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Q & A

Basic: What are the recommended synthetic routes for preparing methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves two key steps: (i) constructing the substituted phenylacetic acid backbone and (ii) esterification.

- Step 1: Aryl halide coupling (e.g., Suzuki-Miyaura) using 3-bromo-4-chlorophenylboronic acid derivatives to introduce the aromatic moiety. Evidence from analogous compounds (e.g., 4-bromo-2-chlorophenylacetic acid synthesis ) suggests palladium catalysts (Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF/water at 80°C.

- Step 2: Esterification of the resulting hydroxyacetic acid intermediate. Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and stoichiometry (1.2–1.5 equivalents of methylating agent) to improve yield.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the ester group (δ ~3.7 ppm for OCH₃), hydroxyl proton (δ ~5.2 ppm, broad), and aromatic protons (δ ~7.2–7.8 ppm). Compare with analogous bromo-chloro aryl esters .

- X-ray Crystallography: Use SHELXL for structure refinement. Grow single crystals via slow evaporation in dichloromethane/hexane. For visualization, employ ORTEP-3 to resolve bond angles and torsional strain in the hydroxyacetate moiety.

Advanced: How can density-functional theory (DFT) be applied to predict electronic properties and reaction pathways?

Methodological Answer:

- Computational Setup: Use Gaussian or ORCA with the B3LYP functional and Lee-Yang-Parr (LYP) correlation . Basis sets (6-311+G(d,p)) are recommended for halogens.

- Key Analyses:

- HOMO-LUMO gaps to assess electrophilicity of the ester group.

- Transition-state modeling for esterification/hydrolysis using intrinsic reaction coordinate (IRC) calculations.

- Validation: Compare computed IR spectra (C=O stretch ~1740 cm⁻¹) with experimental data to verify accuracy .

Advanced: How should researchers address contradictions between crystallographic data and computational bond-length predictions?

Methodological Answer:

Discrepancies often arise from crystal packing effects vs. gas-phase DFT models.

- Step 1: Re-analyze crystallographic data using WinGX to check for thermal ellipsoid artifacts or disorder.

- Step 2: Perform periodic DFT (e.g., VASP) incorporating crystal lattice parameters to model solid-state interactions .

- Case Study: If the C–Br bond length in X-ray data is shorter than DFT predictions, consider halogen bonding in the crystal lattice, which is absent in isolated-molecule calculations.

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Storage: Keep in a cool, dry place (<25°C) away from ignition sources due to flammability (GHS H227) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can researchers resolve ambiguities in NMR assignments caused by diastereotopic protons or dynamic effects?

Methodological Answer:

- Strategies:

- VT-NMR: Acquire spectra at variable temperatures (-20°C to 60°C) to identify dynamic exchange processes (e.g., hydroxyl proton tautomerism).

- COSY/NOESY: Use 2D NMR to correlate protons on the chiral center (C2) with aromatic signals .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃ ester) to simplify splitting patterns .

Advanced: What strategies mitigate challenges in crystallizing this compound due to its polar hydroxyl group?

Methodological Answer:

- Co-Crystallization: Introduce hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize the hydroxyl group .

- Solvent Screening: Test binary mixtures (e.g., ethanol/water) to modulate polarity. Evidence from similar esters suggests acetone/hexane (1:3) as effective .

- Additives: Use ionic liquids (e.g., [BMIM][BF₄]) to reduce nucleation barriers .

Basic: How can researchers validate the purity of this compound before biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.